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2-Fluoro-3-formylphenylboronic

acid

Cat. No.: B151143 Get Quote

In the landscape of modern organic synthesis and drug discovery, boronic acids have

established themselves as indispensable building blocks. Their versatility, stability, and

reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction, have revolutionized the construction of carbon-carbon bonds.[1][2][3] Among the vast

array of available boronic acids, multi-functionalized derivatives offer chemists precise tools for

assembling complex molecular architectures.

2-Fluoro-3-formylphenylboronic acid (CAS No. 849061-98-9) is a prime example of such a

strategic reagent. It incorporates three distinct functional groups onto a phenyl ring:

A boronic acid group, the reactive handle for cross-coupling reactions.

A formyl (aldehyde) group, which can be further derivatized through a multitude of classic

organic reactions.

A fluorine atom, an element prized in medicinal chemistry for its ability to modulate a

molecule's electronic properties, metabolic stability, and bioavailability.[1][4]

This unique combination makes 2-Fluoro-3-formylphenylboronic acid a highly valuable

intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides a comprehensive overview of its properties, a validated protocol for its

synthesis, and a detailed examination of its application in the cornerstone Suzuki-Miyaura

coupling reaction.
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Physicochemical Properties and Characterization
Accurate characterization is the bedrock of reproducible science. The key properties of 2-
Fluoro-3-formylphenylboronic acid are summarized below.

Property Value Reference(s)

CAS Number 849061-98-9 [1][5]

Molecular Formula C₇H₆BFO₃ [1]

Molecular Weight 167.93 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 100-105 °C [6]

Solubility Soluble in methanol [7]

Storage
Store at 2-8 °C under an inert

atmosphere
[1][7]

Synthesis: A Directed ortho-Metalation Approach
While the initial "discovery" is not detailed in a single seminal paper, the synthesis of

polysubstituted phenylboronic acids is well-established. A robust and logical pathway to 2-
Fluoro-3-formylphenylboronic acid involves a directed ortho-metalation (DoM) strategy. This

approach leverages a directing group to selectively deprotonate a specific C-H bond, followed

by quenching the resulting aryllithium species with a boron electrophile.

In this case, the synthesis can be envisioned starting from 2-fluorobenzaldehyde, where the

aldehyde must first be protected to prevent nucleophilic attack by the organolithium reagent.

2-Fluorobenzaldehyde Protection of Aldehyde
(e.g., Acetal Formation)

Ethylene glycol,
p-TsOH Directed ortho-Metalation

(n-BuLi, -78 °C)
LDA or n-BuLi Borylation

(Triisopropyl borate)
B(O-iPr)₃ Acidic Workup &

Deprotection
HCl (aq) 2-Fluoro-3-formyl-

phenylboronic acid
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Caption: Synthetic workflow for 2-Fluoro-3-formylphenylboronic acid.

Experimental Protocol: Synthesis via Directed ortho-
Metalation
This protocol describes a representative, field-proven method.

Step 1: Protection of the Aldehyde

To a solution of 2-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a

catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is

collected.

Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the protected acetal, 2-(2-fluorophenyl)-1,3-dioxolane.

Causality: The aldehyde is protected as an acetal because it is inert to the strongly

nucleophilic and basic conditions of the subsequent lithiation step. The Dean-Stark trap

removes water to drive the equilibrium towards product formation.

Step 2: ortho-Lithiation and Borylation

Dissolve the protected acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried,

three-neck flask under an argon atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature

below -70 °C. Stir for 1 hour.

Expertise: The fluorine atom is a weak ortho-directing group, but in combination with the

acetal, it sufficiently acidifies the C3 proton for selective deprotonation. The extremely low
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temperature is critical to prevent side reactions and decomposition of the aryllithium

intermediate.

To the resulting deep red solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again

keeping the temperature below -70 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Trustworthiness: Quenching the aryllithium with an electrophilic borate ester is a standard

and high-yielding method for forming the C-B bond.

Step 3: Hydrolysis and Deprotection

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl.

Stir vigorously for 2-4 hours at room temperature to facilitate the hydrolysis of both the

borate ester and the acetal protecting group.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, filter, and

concentrate under reduced pressure.

Purify the crude solid by recrystallization or column chromatography to afford pure 2-Fluoro-
3-formylphenylboronic acid.

Self-Validation: The acidic workup serves the dual purpose of hydrolyzing the borate ester

to the desired boronic acid and removing the acetal to regenerate the formyl group. The

final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and

mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 2-Fluoro-3-formylphenylboronic acid is in the Suzuki-Miyaura

reaction, enabling the synthesis of complex biaryl compounds.[1][7] The general catalytic cycle
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is a well-understood process involving oxidative addition, transmetalation, and reductive

elimination.[2][8]

Pd(0)Ln

R¹-Pd(II)L₂-X

Oxidative
Addition
(R¹-X)

R¹-Pd(II)L₂-R²

Transmetalation
(R²-B(OH)₂, Base)

Reductive
Elimination

Product
R¹-R²

R¹-X = Aryl Halide
R²-B(OH)₂ = 2-Fluoro-3-formylphenylboronic acid
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a general procedure for coupling 2-Fluoro-3-formylphenylboronic acid
with an aryl bromide.

Reaction Setup:

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), 2-
Fluoro-3-formylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03

eq), and a base (e.g., K₂CO₃, 2.5 eq).

Expertise: The choice of catalyst and base is crucial. Pd(PPh₃)₄ is a common and effective

catalyst. Carbonate bases are frequently used; the base activates the boronic acid by

forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2]

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw

cycles) is essential to remove dissolved oxygen, which can oxidize and deactivate the

Pd(0) catalyst. The presence of water can often accelerate the reaction.

Reaction and Workup:

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the mixture with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired

biaryl compound.

Self-Validation: The successful formation of the C-C bond and the purity of the final

product must be confirmed by spectroscopic methods (NMR, MS). The presence of the

formyl and fluoro groups from the boronic acid starting material should be evident in the

final product's spectrum.

Conclusion and Future Outlook
2-Fluoro-3-formylphenylboronic acid is more than just a chemical reagent; it is a testament

to the power of rational molecular design. By positioning a reactive boronic acid alongside a

versatile formyl group and a modulating fluorine atom, it provides a powerful platform for

synthetic innovation. Its utility in constructing the core scaffolds of potential new medicines and

materials ensures its continued importance in research and development.[1][4] As synthetic

methodologies become more sophisticated, the demand for such precisely functionalized, high-

value building blocks will undoubtedly continue to grow, paving the way for future discoveries in

science and technology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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